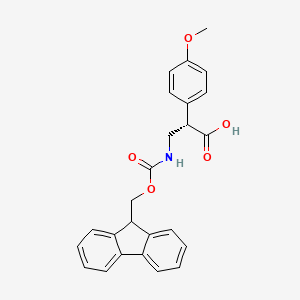

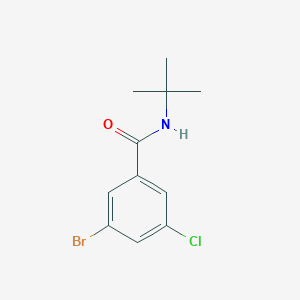

(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride

Descripción general

Descripción

The compound seems to be a derivative of 4-Chlorophenylhydrazine hydrochloride . 4-Chlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula C6H8Cl2N2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 4-Chlorophenylhydrazine hydrochloride, a related compound, has the molecular formula C6H8Cl2N2 .

Physical And Chemical Properties Analysis

4-Chlorophenylhydrazine hydrochloride, a related compound, is a white to light yellow to light red powder or crystal . It has a density of 1.32g/cm3, a boiling point of 265.3ºC at 760mmHg, and a melting point of 216 °C (dec.) (lit.) .

Aplicaciones Científicas De Investigación

Beta-Adrenergic and Anti-Arrhythmic Properties

(R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is notable for its potential in treating heart diseases due to its beta-adrenergic and anti-arrhythmic properties. This is supported by the research which highlights new derivatives of 1-phenoxy-3-amino-propane-2-ol, closely related to this compound, showing promise for treating heart diseases (Griffin, 2001).

Antitumor Activity

The compound has been studied for its antitumor properties. A study on tertiary aminoalkanol hydrochlorides, which includes this compound, demonstrated significant antitumor activity. These findings suggest potential therapeutic applications in oncology (Isakhanyan et al., 2016).

Antimicrobial Agents

A derivative of (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol has been synthesized and tested for antimicrobial activity. This research indicates the potential of this compound in the development of new antimicrobial agents, especially against resistant strains (Doraswamy & Ramana, 2013).

Spectroscopic and Crystallographic Characterization

The compound has been extensively characterized using spectroscopic and crystallographic techniques. This is crucial for understanding its physical and chemical properties, which is essential in pharmaceutical development (Kuś et al., 2016).

Synthesis of Chiral Compounds

This compound has been used in the synthesis of various chiral compounds. This application is significant in the field of synthetic chemistry and drug development, as chiral compounds play a crucial role in modern pharmaceuticals (Jiang & Si, 2004).

Enzymatic Synthesis of Cyclic Polyamines

The enzymatic synthesis of cyclic polyamines, using amino alcohols like (R)-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, is an emerging field. This method offers a broad range of potential polyamine products and is significant in the context of drug and gene delivery (Cassimjee et al., 2012).

Cardioselectivity in Beta-Adrenoceptor Blocking Agents

The compound also finds importance in the study of cardioselectivity among beta-adrenoceptor blocking agents. Its derivatives have shown significant affinity to beta-1 adrenoceptors, indicating its potential in cardiovascular therapy (Rzeszotarski et al., 1979).

Safety and Hazards

Direcciones Futuras

A series of novel ®(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities . Most of these derivatives exhibited significant effects on both allergic asthma and allergic itching . This suggests potential future directions in the development of new anti-allergic drugs.

Mecanismo De Acción

Target of Action

The primary target of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions. When histamine interacts with H1 receptors, it triggers allergies due to exposure to excessive amounts of an allergen .

Mode of Action

The compound acts as an antagonist at the Histamine H1 receptor . This means it binds to the receptor and blocks its activation by histamine. This action prevents the allergic reactions that would typically occur when histamine binds to the H1 receptor .

Biochemical Pathways

The compound’s action on the H1 receptor affects the histaminergic signaling pathway . By blocking the H1 receptor, it prevents the downstream effects of histamine signaling, which include vasodilation, bronchoconstriction, and increased vascular permeability. These effects are typically associated with allergic reactions .

Pharmacokinetics

Similar compounds are known to be readily absorbed after oral administration and widely distributed throughout the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is a significant reduction in allergic reactions. Specifically, it has been found to have potent effects against both allergic asthma and allergic itching . Some derivatives of this compound have even shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Action Environment

The efficacy and stability of ®-3-Amino-2-(4-chloro-phenyl)-propan-1-ol, hydrochloride can be influenced by various environmental factors. For instance, the presence of allergens in the environment can trigger the allergic reactions that the compound is designed to prevent

Propiedades

IUPAC Name |

(2R)-3-amino-2-(4-chlorophenyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c10-9-3-1-7(2-4-9)8(5-11)6-12;/h1-4,8,12H,5-6,11H2;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHANBNNYUETTN-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CN)CO)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 2-(4-{[(tert-butoxy)carbonyl]amino}pyridin-2-yl)acetate](/img/structure/B1408200.png)

![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)